molecular formula C25H32Cl2N6O2 B011318 Phe-Arg beta-naphthylamide dihydrochloride CAS No. 100929-99-5

Phe-Arg beta-naphthylamide dihydrochloride

Cat. No. B011318
M. Wt: 483 g/mol
InChI Key: ZMTAZQYLEGNUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as naphthylamide derivatives, often involves multicomponent reactions or specific condensation processes. While the direct synthesis of Phe-Arg β-naphthylamide dihydrochloride is not detailed, the synthesis of similar naphthyl-containing compounds typically involves reactions between specific amides and naphthols or the use of aryne intermediates in multicomponent reactions for the introduction of the naphthyl group (Huang & Xue, 2007).

Molecular Structure Analysis

Naphthalene diimide motifs, closely related to Phe-Arg β-naphthylamide dihydrochloride, exhibit interesting self-assembly properties due to their structural characteristics. These compounds can form micrometer-long nanobelts and spherical aggregates in water, showing the potential for complex molecular interactions and assemblies. The presence of functional groups such as phosphonic acid enhances molecular recognition and assembly in aqueous environments (Nandre et al., 2013).

Chemical Reactions and Properties

PAβN acts primarily as an efflux pump inhibitor in bacteria, targeting transporters like AcrB in Escherichia coli. It modifies the antibiotic resistance profile of bacteria by sensitizing them to antibiotics they would normally efflux. This action does not directly result from inhibiting the efflux pump's machinery but rather from interactions with bacterial membrane components, such as the lipopolysaccharide (LPS) layer, indicating a complex mechanism of action involving membrane permeabilization or alteration (Schuster et al., 2019).

Scientific Research Applications

Application in Microbiology

  • Specific Scientific Field: Microbiology
  • Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as an efflux pump inhibitor (EPI) in microbiological research . It acts on the major multidrug resistance efflux transporters of Gram-negative bacteria, such as AcrB in Escherichia coli .
  • Methods of Application or Experimental Procedures: This compound is typically used in conjunction with antimicrobial susceptibility testing. It is added to the testing medium to evaluate the contribution of efflux pumps to antimicrobial resistance . The minimal inhibitory concentration (MIC) of an antimicrobial agent is then determined in the presence of the efflux pump inhibitor .
  • Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride has been shown to lower fluoroquinolone resistance in Pseudomonas aeruginosa . In a study, random mutagenesis was used to evolve resistance to the sensitizing activity of Phe-Arg beta-naphthylamide dihydrochloride. The findings provide evidence of a target site of Phe-Arg beta-naphthylamide dihydrochloride in the lipopolysaccharide (LPS) layer, proving membrane activity contributing to its drug-sensitizing potency .

Application in Permeabilizing the Outer Membrane of Gram-Negative Bacteria

  • Specific Scientific Field: Microbiology
  • Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as an efflux pump inhibitor (EPI) and has been found to permeabilize the outer membrane of Gram-negative bacteria . This permeabilization can be useful in studies of bacterial resistance and susceptibility to various antibiotics .
  • Methods of Application or Experimental Procedures: This compound is typically used in conjunction with antimicrobial susceptibility testing. It is added to the testing medium to evaluate the contribution of efflux pumps to antimicrobial resistance . The minimal inhibitory concentration (MIC) of an antimicrobial agent is then determined in the presence of the efflux pump inhibitor .
  • Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride has been shown to permeabilize the outer membrane of Gram-negative bacteria, which can affect the bacteria’s resistance to various antibiotics . In a study, it was found that PAβN treatment caused a significant increase in uptake of a fluorescent hydrophobic probe and sensitized Pseudomonas aeruginosa to bulky antibiotics (e.g. vancomycin) that are normally incapable of crossing the outer membrane .

Application in Cathepsin Substrate

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as a cathepsin substrate . Cathepsins are protease enzymes that play a crucial role in protein catabolism. They are involved in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .
  • Methods of Application or Experimental Procedures: This compound is typically used in enzymatic assays to study the activity of cathepsins . The cleavage of the substrate by the enzyme can be monitored using various detection methods, providing insights into the enzyme’s activity under different conditions .
  • Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride as a cathepsin substrate has been shown to be effective in studying the activity of these enzymes . This can contribute to our understanding of the role of cathepsins in various biological processes and diseases .

Safety And Hazards

When handling Phe-Arg beta-naphthylamide dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

Phe-Arg beta-naphthylamide dihydrochloride has been used to evaluate the contribution of efflux pumps to antimicrobial resistance . It has also been used for minimal inhibitory concentration testing in the presence of an efflux pump inhibitor . These applications suggest potential future directions in the study of antimicrobial resistance and the development of new therapeutic strategies.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMOHLDHMZGMS-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phe-Arg beta-naphthylamide dihydrochloride

CAS RN

100929-99-5
Record name 100929-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Payne, WH Miller, V Berry, J Brosky… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… The antibacterial activity of compound 4 in the presence of the efflux pump inhibitor Phe-Arg beta-naphthylamide dihydrochloride (8) was increased 4- to 100-fold against H. influenzae, …
Number of citations: 205 journals.asm.org
BD VanScoy, EA Lakota, H Conde… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
… agar plates, gepotidacin MIC values were also determined using agar supplemented with 40 mg/liter broad-spectrum efflux pump inhibitor Phe-Arg beta-naphthylamide dihydrochloride (…
Number of citations: 10 journals.asm.org

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